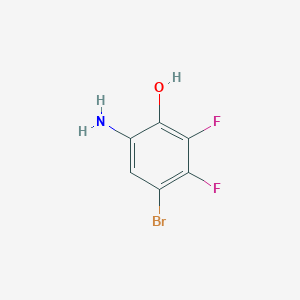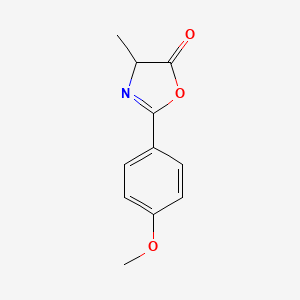
2-Methyl-5-oxo-4,5-dihydrooxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-oxo-4,5-dihydrooxazole-4-carboxylic acid is a heterocyclic compound that features an oxazole ring with a carboxylic acid group and a methyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-oxo-4,5-dihydrooxazole-4-carboxylic acid typically involves the cyclization of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90°C) followed by in-line quenching of residual hydrofluoric acid . Another approach involves the use of Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane for cyclodehydration .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of commercial manganese dioxide in a packed reactor has been reported for the oxidation of oxazolines to oxazoles .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-5-oxo-4,5-dihydrooxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as manganese dioxide or bromotrichloromethane.
Substitution: It can participate in substitution reactions where the oxazole ring is modified by introducing different substituents.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution on the oxazole ring.
Major Products: The major products formed from these reactions include substituted oxazoles and oxidized derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Methyl-5-oxo-4,5-dihydrooxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-Methyl-5-oxo-4,5-dihydrooxazole-4-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological macromolecules . The pathways involved include modulation of enzyme activity and interference with metabolic processes.
Comparación Con Compuestos Similares
2-Methyl-4,5-dihydrooxazole: A structurally related compound with similar reactivity but lacking the carboxylic acid group.
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Another compound with a similar oxazole ring structure but different substituents.
Uniqueness: 2-Methyl-5-oxo-4,5-dihydrooxazole-4-carboxylic acid is unique due to the presence of both a carboxylic acid group and a methyl group on the oxazole ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
906728-33-4 |
|---|---|
Fórmula molecular |
C5H5NO4 |
Peso molecular |
143.10 g/mol |
Nombre IUPAC |
2-methyl-5-oxo-4H-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C5H5NO4/c1-2-6-3(4(7)8)5(9)10-2/h3H,1H3,(H,7,8) |
Clave InChI |
BVTRLVSCYJALOP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(C(=O)O1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



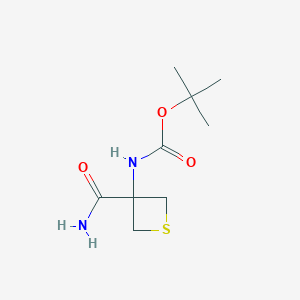

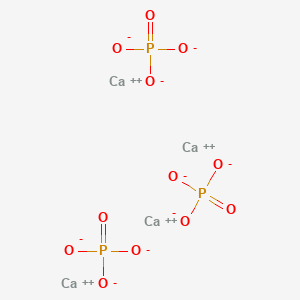

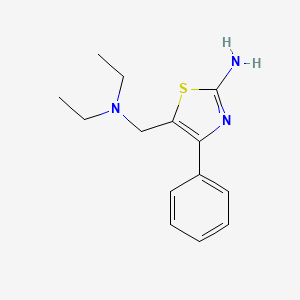

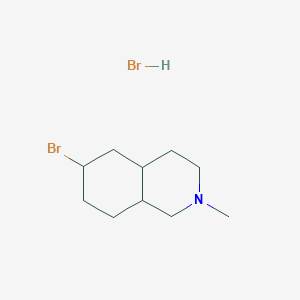

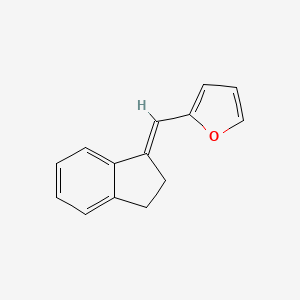
![1-[2'-(Benzyloxy)[1,1'-biphenyl]-3-yl]ethanone](/img/structure/B15204555.png)
